molecular formula C17H22O2 B14201390 Propan-2-yl 2-(4-phenylcyclohexen-1-yl)acetate CAS No. 919769-02-1

Propan-2-yl 2-(4-phenylcyclohexen-1-yl)acetate

Cat. No.: B14201390
CAS No.: 919769-02-1
M. Wt: 258.35 g/mol
InChI Key: VMXRZJRLHJMHJT-UHFFFAOYSA-N
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Description

Propan-2-yl 2-(4-phenylcyclohexen-1-yl)acetate is an organic compound with the molecular formula C17H22O2 It is known for its unique structure, which includes a cyclohexene ring substituted with a phenyl group and an acetate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propan-2-yl 2-(4-phenylcyclohexen-1-yl)acetate typically involves the esterification of 2-(4-phenylcyclohexen-1-yl)acetic acid with isopropanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control of reaction conditions, leading to higher yields and purity of the final product. The use of solid acid catalysts in a packed bed reactor is also common to facilitate the esterification process.

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 2-(4-phenylcyclohexen-1-yl)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.

    Reduction: Reduction of the ester group can yield the corresponding alcohol.

    Substitution: The acetate group can be substituted with other nucleophiles to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to substitute the acetate group.

Major Products

    Oxidation: 2-(4-phenylcyclohexen-1-yl)acetic acid.

    Reduction: 2-(4-phenylcyclohexen-1-yl)ethanol.

    Substitution: Various derivatives depending on the nucleophile used.

Scientific Research Applications

Propan-2-yl 2-(4-phenylcyclohexen-1-yl)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant aroma.

Mechanism of Action

The mechanism of action of Propan-2-yl 2-(4-phenylcyclohexen-1-yl)acetate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active acid form, which can then interact with enzymes or receptors in biological systems. The phenyl group and cyclohexene ring contribute to the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

    Propan-2-yl acetate: A simpler ester with similar reactivity but lacking the phenylcyclohexene structure.

    2-(4-phenylcyclohexen-1-yl)acetic acid: The acid form of the compound, which has different reactivity and applications.

    Propan-2-yl 2-(cyclohexen-1-yl)acetate: Similar structure but without the phenyl group, leading to different chemical properties.

Uniqueness

Propan-2-yl 2-(4-phenylcyclohexen-1-yl)acetate is unique due to its combination of a phenyl group and a cyclohexene ring, which imparts specific chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

CAS No.

919769-02-1

Molecular Formula

C17H22O2

Molecular Weight

258.35 g/mol

IUPAC Name

propan-2-yl 2-(4-phenylcyclohexen-1-yl)acetate

InChI

InChI=1S/C17H22O2/c1-13(2)19-17(18)12-14-8-10-16(11-9-14)15-6-4-3-5-7-15/h3-8,13,16H,9-12H2,1-2H3

InChI Key

VMXRZJRLHJMHJT-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)CC1=CCC(CC1)C2=CC=CC=C2

Origin of Product

United States

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